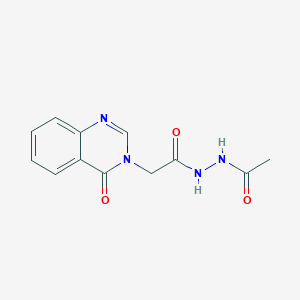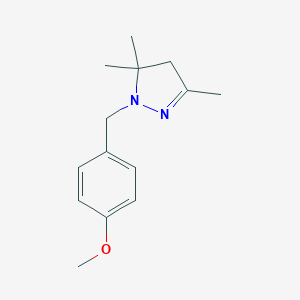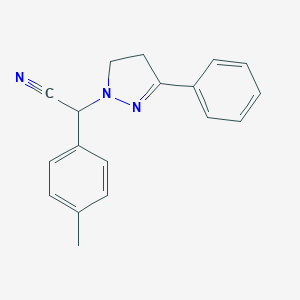
3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone, also known as HPI, is a chemical compound with potential therapeutic applications. HPI has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. In
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone is not fully understood. However, it is believed that 3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone exerts its therapeutic effects by modulating various signaling pathways and cellular processes. 3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response. 3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone has also been found to activate the Nrf2 pathway, which is involved in the regulation of antioxidant defense.
Biochemical and Physiological Effects:
3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as IL-1β, IL-6, TNF-α, and MCP-1. 3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as SOD and CAT. Additionally, 3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Advantages and Limitations for Lab Experiments
3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. 3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone has also been shown to have low toxicity in vitro and in vivo. However, 3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone has some limitations for lab experiments. It is relatively expensive compared to other compounds, and its mechanism of action is not fully understood.
Future Directions
There are several future directions for the study of 3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone. One potential direction is to investigate its therapeutic potential in various diseases, such as cancer, neurodegenerative diseases, and autoimmune diseases. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, it may be possible to develop 3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone analogs with improved efficacy and reduced toxicity.
Synthesis Methods
3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone can be synthesized through a multistep process involving the reaction of 3-nitrophthalic anhydride with ethylene glycol to form 3-nitrophthalic acid monoethyl ester. The ester is then reduced to 3-amino-2-(2-hydroxyethyl)isoindolin-1-one, which is further reacted with glycidol to produce 3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone.
Scientific Research Applications
3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. 3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, 3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone has been found to have anticancer properties by inducing apoptosis and inhibiting cell proliferation.
properties
Product Name |
3-Hydroxy-2-(3-hydroxypropyl)-1-isoindolinone |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
3-hydroxy-2-(3-hydroxypropyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C11H13NO3/c13-7-3-6-12-10(14)8-4-1-2-5-9(8)11(12)15/h1-2,4-5,10,13-14H,3,6-7H2 |
InChI Key |
GDQAWECMSKVXIC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(N(C2=O)CCCO)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(N(C2=O)CCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(tert-butylamino)-2-oxo-2-phenylethyl]benzamide](/img/structure/B257706.png)
![N-[3-(2-furylmethyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-N-phenylamine](/img/structure/B257707.png)

![methyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257717.png)

![6-[(Benzyl-methyl-amino)-methyl]-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4](/img/structure/B257719.png)
![2-Ethyl 4-methyl 3-methyl-5-{[(4-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B257720.png)
![2-ethoxyethyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B257730.png)

![{[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid](/img/structure/B257736.png)
acetonitrile](/img/structure/B257741.png)


